molecular formula C10H12Cl2N2.HCl B194418 1-(2,3-Dichlorophenyl)piperazine hydrochloride CAS No. 119532-26-2

1-(2,3-Dichlorophenyl)piperazine hydrochloride

Cat. No. B194418
M. Wt: 231.13 36.46
InChI Key: CYQFNNSFAGXCEC-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)piperazine hydrochloride, also known as 2,3-DCPP HCl, is a chemical compound with the linear formula C10H12Cl2N2 · HCl . It has a molecular weight of 267.58 . This compound is an intermediate of phenylpiperazine antidepressant drugs and is a key starting material for synthesizing the nerve-regulating drug aripiprazole .


Synthesis Analysis

The synthesis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride involves a reaction between 2,3-dichloroaniline and bis (2-chloroethyl)ethylamine in the presence of p-toluene sulfonic acid and Tetra butyl ammonium bromide in xylene . Another method involves a condensation reaction with different halogeno-benzenes and piperazine .


Molecular Structure Analysis

The molecular structure of 1-(2,3-Dichlorophenyl)piperazine hydrochloride is represented by the linear formula C10H12Cl2N2 · HCl . The empirical formula of this compound is C10H13Cl3N2 .


Physical And Chemical Properties Analysis

1-(2,3-Dichlorophenyl)piperazine hydrochloride is a solid compound with a molecular weight of 267.58 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structure Confirmation

  • Synthesis Approaches

    1-(2,3-Dichlorophenyl)piperazine is primarily recognized as a pharmaceutical intermediate. Its synthesis involves a series of chemical reactions starting from 2,6-dichloro-nitrobenzene and piperazine. These steps include alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis. The synthesis procedures have been detailed, showing variations in approaches and factors influencing different stages of the synthesis process (Quan, 2006); (Li Ning-wei, 2006).

  • Structural Confirmation

    The structure of 1-(2,3-Dichlorophenyl)piperazine has been confirmed using IR (Infrared Spectroscopy) and 1H-NMR (Proton Nuclear Magnetic Resonance) techniques. These structural analysis methods ensure the accuracy and purity of the synthesized compound (Li Ning-wei, 2005).

Biological and Pharmacological Research

  • Antibacterial and Antifungal Activities

    Derivatives of 1-(2,3-Dichlorophenyl)piperazine have been investigated for their antibacterial and antifungal properties. These studies involve the synthesis of various compounds and testing their effectiveness against Gram-positive, Gram-negative bacteria, and fungi. The structure and activity relationship of these derivatives offer insights into their potential therapeutic applications (Rakesh P. N. Roshan, 2018).

  • Crystal Structure Analysis

    Research on the crystal structure of 1-(2,3-Dichlorophenyl)piperazine cation and its interactions with other chemical entities, such as picrate anion, provides valuable data on the compound's chemical behavior and potential for formulation in pharmaceuticals (Udhayasuriyan Sathya et al., 2021).

Metabolic and Disposition Studies

  • Metabolism in Rats: Studies on the metabolism of 1-(2,3-Dichlorophenyl)piperazine and related compounds in animal models, such as rats, provide crucial insights into how these compounds are processed in biological systems. Understanding the metabolic pathways and the formation of metabolites is essential for evaluating their pharmacokinetics and potential therapeutic applications (R. Staack, H. Maurer, 2003); (S. Caccia, 2007).

Pharmaceutical Development

  • Development of New Pharmaceutical Agents: The compound's role in the development of novel pharmaceutical agents, particularly in the context of antidepressant and anticancer drugs, is a significant area of research. This includes the synthesis of new chemical entities and evaluating their biological activities in vitro, especially against specific cancer cell lines (L. Yurttaş et al., 2014).

Neurotransmitter Receptor Studies

  • Interaction with Neurotransmitter Receptors: Research on 1-(2,3-Dichlorophenyl)piperazine's affinity for various neurotransmitter receptors in the human brain, including serotonin receptors, provides valuable information on its pharmacodynamic properties. This knowledge is crucial for understanding its mechanism of action and potential therapeutic applications (A. Hamik, S. Peroutka, 1989).

Safety And Hazards

When handling 1-(2,3-Dichlorophenyl)piperazine hydrochloride, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also important to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1-(2,3-dichlorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQFNNSFAGXCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866037
Record name 1-(2,3-Dichlorophenyl)piperazine monohydrochloride
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Molecular Weight

267.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorophenyl)piperazine hydrochloride

CAS RN

119532-26-2
Record name 1-(2,3-Dichlorophenyl)piperazine hydrochloride
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Record name 1-(2,3-Dichlorophenyl)piperazine hydrochloride
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Record name 1-(2,3-Dichlorophenyl)piperazine monohydrochloride
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Record name 1-(2,3-Dichlorophenyl)piperazine hydrochloride
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Record name 1-(2,3-dichlorophenyl)piperazine hydrochloride
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Record name 1-(2,3-Dichlorophenyl)piperazine hydrochloride
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Synthesis routes and methods

Procedure details

Excess HCl in EtOAc was added dropwise to a solution of intermediate 40 (11.1 g, 33.5 mmol) in EtOAc and the reaction mixture was stirred at rt for 1.5 h. Filtration gave 1-(2,3-dichlorophenyl)piperazine hydrochloride salt (intermediate 41) (7.5 g, 78%) as a white solid. HPLC: 99%, RT 2.052 min. MS (ESI) m/z 231.0[M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
S Paudel, S Acharya, G Yoon, KM Kim… - Bioorganic & Medicinal …, 2017 - Elsevier
Monoamine transporters regulate the concentration of monoamine neurotransmitters, which are essential for vital physiological processes, and their dysfunction can cause several …
Number of citations: 12 www.sciencedirect.com
M Colovic, G Campiani, S Butini… - …, 2006 - pharmacologyonline.silae.it
Aripiprazole metabolism includes N-dealkylation to 1-(2, 3-dichlorophenyl)-piperazine which was present as a minor metabolite in serum of eight schizophrenic outpatients taking 5-15 …
Number of citations: 2 pharmacologyonline.silae.it
B Zhou, M Ji, J Cai - Bioorganic Chemistry, 2018 - Elsevier
Three series of bitobic arylpiperazine-phenyl-hexahydropyrazinoquino- lines analogues were designed, synthesizedand evaluated as a novel class of selective ligands for the …
Number of citations: 4 www.sciencedirect.com
M Vohra, M Sandbhor… - Journal of Labelled …, 2015 - Wiley Online Library
Hydroxyzine and aripiprazole are active pharmaceutical ingredients that have been largely acknowledged for their antipsychotic properties. Deuterium labeled isotopes of hydroxyzine …
N Maljurić, A Protić, B Otašević, J Golubović… - Your hosts Macedonian … - researchgate.net
Aripiprazole is an atypical antipsychotic drug, recently approved for the treatment of acute manic and mixed episodes associated with bipolar disorder and as an additional treatment of …
Number of citations: 7 www.researchgate.net
Y Chu, BRS Reddy, VPR Gajulapalli, KS Babu… - Bioorganic & Medicinal …, 2020 - Elsevier
Type I Interferon (IFN) signaling plays an important role in the immune defense system against virus infection and in the innate immune response, thus IFNs are widely used as anti-viral …
Number of citations: 7 www.sciencedirect.com
R Deshmukh, B Karale, H Akolkar… - Journal of …, 2017 - Wiley Online Library
A series of novel 1,3,4‐thiadiazoles, 1,2,4‐triazoles, and 1,3,4‐oxadiazoles were synthesized by cyclization of substituted 1‐(2‐(2‐chlorophenyl)‐2‐(4‐(2,3‐dichlorophenyl)piperazin‐1‐…
Number of citations: 5 onlinelibrary.wiley.com
P Kowalski, P Śliwa, G Satała, R Kurczab… - Archiv der …, 2017 - Wiley Online Library
A series of carboxamide and sulfonamide alkyl (p‐xylyl and benzyl) 1‐(2‐methoxyphenyl)piperazine (o‐OMe‐PhP) and 1‐(2,3‐dichlorophenyl)piperazine (2,3‐DCPP) analogs were …
Number of citations: 4 onlinelibrary.wiley.com
O Gunkara, B Sucu, N Ocal, D Kaufmann - Chemical Papers, 2013 - degruyter.com
Tandospirone (I), developed as an anxiolytic drug, is an aryl-piperazine compound that binds to both 5-HT1A and dopamine D4 receptors. Palladium-catalysed hydroarylation reactions …
Number of citations: 10 www.degruyter.com
TM Keck, AK Banala, RD Slack, C Burzynski… - Bioorganic & medicinal …, 2015 - Elsevier
The dopamine D3 receptor (D3R) is a target of pharmacotherapeutic interest in a variety of neurological disorders including schizophrenia, Parkinson’s disease, restless leg syndrome, …
Number of citations: 30 www.sciencedirect.com

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